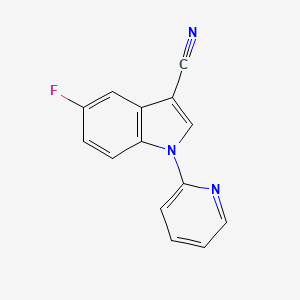

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

5-fluoro-1-pyridin-2-ylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3/c15-11-4-5-13-12(7-11)10(8-16)9-18(13)14-3-1-2-6-17-14/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHAZPBCCXVQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C3=C2C=CC(=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile generally follows these key steps:

- Construction of the indole core with the cyano group at position 3.

- Introduction of the fluorine atom at position 5 on the indole ring.

- Installation of the pyridin-2-yl substituent at the nitrogen (N-1) position via cross-coupling reactions.

This synthetic route often involves the use of halogenated indole intermediates and palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling to attach the pyridin-2-yl group.

Preparation of Indole-3-carbonitrile Core

The 3-cyano group on the indole ring is typically introduced via the transformation of indole-3-carboxamide or indole-3-carboxylic acid derivatives. A common method involves:

- Conversion of indole-3-carboxylic acid or related derivatives to the corresponding carboxamide.

- Dehydration of the carboxamide to the nitrile using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of catalytic DMF, yielding indole-3-carbonitriles in good yields (65–85%).

For example, Hrizi et al. describe the preparation of 1H-indole-2-carbonitriles via acyl chloride intermediates that are converted to carboxamides and then dehydrated to nitriles. Although their work focuses on 2-carbonitriles, similar strategies apply to 3-carbonitriles.

Installation of the Pyridin-2-yl Group at N-1 Position

The nitrogen substitution with a pyridin-2-yl group is commonly achieved via palladium-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura coupling, which allows the formation of C–C bonds between an indole boronic acid derivative and a halogenated pyridine.

Key findings from Gulledge et al.:

- Suzuki–Miyaura cross-coupling between indole boronic acids and 2,6-dibromopyridine or related pyridine halides efficiently forms the N-pyridin-2-yl indole derivatives.

- The use of Pd(dba)2 as the palladium source and Xantphos as the ligand with cesium carbonate as the base in a biphasic solvent system (cyclopentyl methyl ether/water) at elevated temperatures (~106–115 °C) yields high conversions (up to 99%) within short reaction times.

- Optimization of catalyst, ligand, base, and solvent system is critical for maximizing yield and minimizing side reactions such as Boc deprotection or impurity formation.

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 10 | Pd(dba)2 (2.5%) | Xantphos (5%) | Cs2CO3 (3) | Tol:H2O (4:1) | 115 | 1 | 99 | - |

| 13 | Pd(dba)2 (2.5%) | Xantphos (5%) | Cs2CO3 (1) | CPME:H2O (4:1) | 106 | 0.75 | 99 | 73 |

Note: CPME = cyclopentyl methyl ether; Tol = toluene.

This method is tolerant of various substituents on the indole ring, including electron-withdrawing and electron-donating groups, which supports its applicability to 5-fluoro substituted indoles.

Alternative N-Substitution Methods

Other alkylation methods for N-1 substitution include:

Summary Table of Preparation Steps

Research Findings and Considerations

- The Suzuki–Miyaura cross-coupling method is the most robust and widely applicable for the introduction of the pyridin-2-yl group at N-1, offering high yields and good tolerance to functional groups.

- The choice of catalyst and ligand (Pd(dba)2 and Xantphos) is critical for achieving high conversion and selectivity.

- The use of mild bases like cesium carbonate and biphasic solvent systems enhances reaction efficiency and product purity.

- Fluorine substitution at the 5-position is best introduced early or via commercially available intermediates to avoid complications in later steps.

- Alkylation methods using sodium hydride and pyridinyl halides provide an alternative to cross-coupling but may require longer reaction times and careful temperature control.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-diabetic properties.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This results in the reduction of postprandial blood sugar levels . The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile to other indole and heterocyclic carbonitriles are critical for understanding its uniqueness. Below is a detailed analysis based on molecular similarity, synthetic pathways, and functional group variations.

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity (based on Tanimoto coefficients ≥0.75) to this compound:

Key Observations :

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile replaces the indole with a pyrrole ring, altering aromaticity and steric bulk, which may affect solubility and target selectivity .

Functional Group Impact on Pharmacological Properties

- Fluorine Substitution: The 5-fluoro group in the target compound improves electronegativity and may enhance membrane permeability compared to non-fluorinated analogues like 5-Amino-1H-indole-3-carbonitrile .

- Pyridinyl vs.

Research Findings and Limitations

Pharmacological Data Gaps

No direct biological data for this compound are available in the provided evidence.

Stability and Reactivity

- The nitrile group in the target compound may confer metabolic stability compared to ester or amide-containing analogues (e.g., ’s depot formulation) but could increase susceptibility to nucleophilic attack under acidic conditions .

Biological Activity

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a fluorine atom and a pyridine ring, which are known to enhance biological activity. The presence of these functional groups contributes to its interaction with biological targets, making it a subject of interest in drug discovery.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, research on related pyridine derivatives has shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| 5-Fluoro-1-(pyridin-2-yl)... | TBD | TBD |

Antifungal Activity

In addition to antibacterial effects, compounds related to this compound have shown antifungal activity against strains like Candida albicans. The MIC values for these compounds against C. albicans were reported between 0.0048 and 0.039 mg/mL .

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound C | 0.0048 | C. albicans |

| Compound D | 0.039 | Fusarium oxysporum |

| 5-Fluoro-1-(pyridin-2-yl)... | TBD | TBD |

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies indicate that similar indole-based compounds can inhibit tumor growth effectively. For example, certain derivatives have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK), which are crucial for cancer cell proliferation .

Case Study: Inhibition of CDK Activity

A study involving a series of indole derivatives demonstrated their ability to inhibit CDK activity significantly:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound E | 0.36 | CDK2 |

| Compound F | 1.8 | CDK9 |

| 5-Fluoro-1-(pyridin-2-yl)... | TBD | TBD |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. The fluorine atom may enhance lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the indole core via cyclization of substituted anilines with propargyl bromide or similar reagents.

- Step 2 : Fluorination at the 5-position using anhydrous potassium fluoride (KF) in sulfolane, as described for analogous pyridine carbonitriles .

- Step 3 : Coupling the pyridin-2-yl group via Suzuki-Miyaura or Ullmann reactions.

- Key Considerations : Monitor reaction progress using HPLC and optimize solvent polarity to enhance yields.

Q. How can X-ray crystallography confirm the structural identity of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane).

- Collect diffraction data (Cu-Kα radiation, 293 K) and refine using software like SHELXL.

- Validate bond lengths (e.g., C–C ≈ 1.36–1.44 Å) and angles against DFT-predicted geometries. Reported R factors < 0.06 ensure reliability .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Work under inert gas (N₂/Ar) to prevent oxidation .

- Store at 2–8°C in airtight containers, avoiding contact with moisture .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for fluorination steps to enhance nucleophilic substitution .

- Catalyst Tuning : Use Pd(OAc)₂/XPhos for coupling reactions to reduce steric hindrance from the pyridinyl group.

- Temperature Gradients : Perform fluorination at 80–100°C for 12–24 hours, monitoring via TLC.

Q. How to resolve contradictions between experimental NMR shifts and computational predictions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra.

- Compare experimental ¹H/¹³C NMR (in DMSO-d₆) with computed values, adjusting for solvent effects via the IEF-PCM model.

- Reconcile discrepancies by analyzing tautomeric equilibria or paramagnetic shielding effects .

Q. What methodologies assess this compound’s activity against kinase targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., JAK2 or Aurora B).

- Docking Studies : Perform molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets. Prioritize residues within 4 Å of the fluorophenyl group .

- SAR Analysis : Compare IC₅₀ values with analogs lacking the pyridinyl or nitrile groups.

Q. How to analyze the electronic effects of the pyridinyl substituent on reactivity?

- Methodological Answer :

- Spectroscopic Analysis : Use UV-Vis to measure λₘₐₐ shifts in different solvents, correlating with electron-withdrawing effects.

- Computational Studies : Calculate NBO charges and Fukui indices to identify electrophilic/nucleophilic sites.

- Crystallographic Data : Compare π-stacking distances (e.g., 3.5–4.0 Å) in related indole derivatives to assess conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.